3-benzamido-N-hexylbenzamide
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Overview
Description
3-Benzamido-N-hexylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a hexyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamido-N-hexylbenzamide typically involves the amidation of benzoyl chloride with hexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzamido-N-hexylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Benzamido-N-hexylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-hexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-Benzamido-N-hexylbenzamide can be compared with other benzamide derivatives, such as:
- N-hexylbenzamide
- 3-benzamido-N-phenylbenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness: The presence of both the benzamido and hexyl groups in this compound imparts unique chemical properties, making it distinct from other benzamide derivatives. Its specific structure allows for unique interactions with molecular targets, leading to its diverse applications in scientific research.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzamido-N-hexylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-4-8-14-21-19(23)17-12-9-13-18(15-17)22-20(24)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
MDUQSGWXBJOJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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